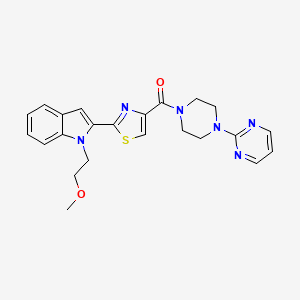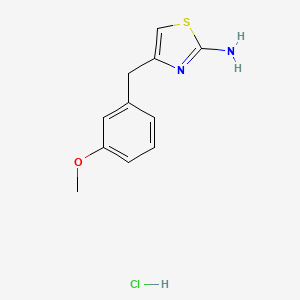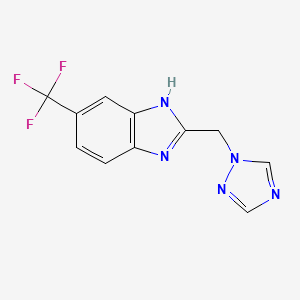
5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester, is an organic compound that belongs to the class of boronic acid esters . It has a CAS Number of 2096337-86-7 and a molecular weight of 251.11 . The IUPAC name is [4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,8,16H2,1-4H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic esters, including this compound, are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.11 . It is recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis
- 5-Fluoro-2-aminomethylphenylboronic acid, pinacol ester is used in the synthesis of complex molecules, particularly through Suzuki coupling reactions. For instance, it serves as a building block in the preparation of multifluoroarenes, where its conversion to arylboronic acid pinacol esters is catalyzed using Nickel and involves C-F bond activation (Zhou et al., 2016). Analytical strategies have also been developed for the analysis of reactive pinacolboronate esters, addressing challenges such as their hydrolysis and solubility issues (Zhong et al., 2012).
Catalysis and Functionalization
- The compound is pivotal in catalysis, especially in Ni/Cu-catalyzed transformations leading to diverse functionalized arenes. This process underscores its role in facilitating C-F bond cleavage and subsequent derivatization (Niwa et al., 2015). Similarly, its use in palladium or iron-catalyzed cross-coupling reactions has been noted, highlighting its compatibility with various functional groups (Zhao et al., 2018).
Material Science and Polymer Chemistry
- In material science, this boronic ester is utilized in the synthesis of poly(ester-amide)s, which are responsive to external stimuli like hydrogen peroxide. This application illustrates its potential in creating smart materials and drug delivery systems (Cui et al., 2017). Additionally, the compound contributes to the development of oxidation-responsive poly(amino ester)s with unique degradation properties (Song et al., 2013).
Sensor Technology and Fluorescence Studies
- The ester is integral in sensor technology, particularly in designing fluoride-selective ionophores in polymer membranes (Jańczyk et al., 2012). It also plays a role in the development of fluorescent probes for sensitive detection of lysosomal pH variations, demonstrating its significance in biological and chemical sensing applications (Mazi et al., 2019).
Pharmaceutical Research
- In pharmaceutical research, the boronic ester is used in the synthesis of optically active γ,δ-unsaturated α-amino acids, showcasing its importance in the development of novel pharmaceutical compounds (Sugiyama et al., 2013).
Wirkmechanismus
Target of Action
It is known that boronic acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Boronic acid compounds are generally known to interact with their targets by forming reversible covalent bonds . This allows them to inhibit enzymes or act as specific ligand drugs .
Biochemical Pathways
It is known that boronic acid compounds can be used in various organic synthesis reactions, including glycol protection, asymmetric synthesis of amino acids, diels–alder, and suzuki coupling reactions .
Pharmacokinetics
It is known that the stability of boronic acid compounds can be improved by converting them into boronic esters . This could potentially enhance the bioavailability of the compound.
Result of Action
It is known that enzymes produced by boronic acid compounds can lead to apoptosis of certain cancer cells .
Action Environment
It is known that the stability of boronic acid compounds can be improved by converting them into boronic esters , which could potentially enhance their stability in various environmental conditions.
Eigenschaften
IUPAC Name |
[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,8,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRXPDWMJJOIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2472262.png)

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2472274.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2472277.png)





